molecular formula C12H18F2NO3P B2891224 Diethyl (2-amino-1,1-difluoro-2-phenylethyl)phosphonate CAS No. 1391156-25-4

Diethyl (2-amino-1,1-difluoro-2-phenylethyl)phosphonate

Cat. No. B2891224
CAS RN: 1391156-25-4
M. Wt: 293.251
InChI Key: VOMXDASMZHCKAZ-LLVKDONJSA-N
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Description

Diethyl phosphonates are a type of organophosphorus compounds. They are generally used as reagents in various chemical reactions due to their ability to form stable bonds with other atoms .


Synthesis Analysis

The synthesis of diethyl phosphonates often involves the reaction of phosphorous trichloride with alcohols or phenols in the presence of a base . The exact synthesis process for “Diethyl (2-amino-1,1-difluoro-2-phenylethyl)phosphonate” might be different and would require more specific information .


Molecular Structure Analysis

The molecular structure of diethyl phosphonates typically includes a phosphorus atom bonded to two oxygen atoms and two carbon atoms . The exact structure of “Diethyl (2-amino-1,1-difluoro-2-phenylethyl)phosphonate” would depend on the specific arrangement of these atoms .


Chemical Reactions Analysis

Diethyl phosphonates can participate in a variety of chemical reactions. They are often used as reagents in the synthesis of other compounds . The specific reactions that “Diethyl (2-amino-1,1-difluoro-2-phenylethyl)phosphonate” can participate in would depend on its exact structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of diethyl phosphonates can vary widely depending on their exact structure. They are generally stable under normal conditions but can react with strong oxidizing agents .

Scientific Research Applications

1. Corrosion Inhibition

Diethyl (2-amino-1,1-difluoro-2-phenylethyl)phosphonate and its derivatives have been studied for their potential as corrosion inhibitors. Gupta et al. (2017) investigated α-aminophosphonates, including similar compounds, for their effectiveness in preventing mild steel corrosion in hydrochloric acid, a process relevant to industrial pickling. They found that these compounds act as mixed-type inhibitors and predominantly function as cathodic inhibitors, with one derivative showing an inhibition efficiency of 96.90% (Gupta et al., 2017).

2. Enzyme Inhibition

In the realm of biochemistry, certain diethyl phosphonates have shown promise as enzyme inhibitors. For instance, Shaik et al. (2020) synthesized novel phosphonates that demonstrated strong α-glucosidase inhibitory activity, which could be significant in managing conditions like diabetes (Shaik et al., 2020).

3. Anticorrosion Properties

Furthering the application in corrosion inhibition, Moumeni et al. (2020) explored diethyl (phenylamino) methyl) phosphonate derivatives for their anticorrosion properties on carbon steel in hydrochloric acid. Their study revealed that the position of functional groups in these compounds significantly influences their effectiveness as corrosion inhibitors (Moumeni et al., 2020).

4. Chemical Synthesis and Characterization

The chemical synthesis and structural characterization of α-phosphonates, which include diethyl (2-amino-1,1-difluoro-2-phenylethyl)phosphonate derivatives, have been a focus in several studies. Ouahrouch et al. (2014) reported the synthesis of four related α-phosphonates, highlighting their potential biological activities such as acting as enzyme inhibitors and antibacterial agents (Ouahrouch et al., 2014).

5. Material Science and Chemistry

Phosphonate compounds have found applications in material science and chemistry. Wang et al. (2016) described the use of a similar diethyl phosphonate for the difluoromethylenation of various ketones, providing access to β-hydroxy-α,α-difluorophosphonates, important targets in medicinal research (Wang et al., 2016).

Safety And Hazards

Diethyl phosphonates can be harmful if swallowed, inhaled, or if they come into contact with the skin. They can cause irritation and may have other health effects. Proper safety precautions should be taken when handling these compounds .

Future Directions

The use of diethyl phosphonates in chemical synthesis and other applications is an active area of research. Future directions could include the development of new synthesis methods, the exploration of new reactions, and the investigation of their biological activity .

properties

IUPAC Name

(1R)-2-diethoxyphosphoryl-2,2-difluoro-1-phenylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18F2NO3P/c1-3-17-19(16,18-4-2)12(13,14)11(15)10-8-6-5-7-9-10/h5-9,11H,3-4,15H2,1-2H3/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOMXDASMZHCKAZ-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(C(C1=CC=CC=C1)N)(F)F)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOP(=O)(C([C@@H](C1=CC=CC=C1)N)(F)F)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18F2NO3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl (2-amino-1,1-difluoro-2-phenylethyl)phosphonate

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